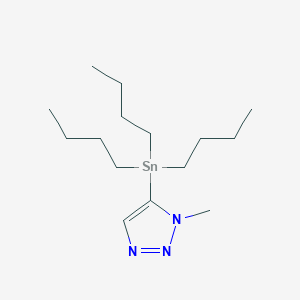

1-Methyl-5-(tributylstannyl)-1H-1,2,3-triazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tributyl-(3-methyltriazol-4-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.C3H4N3.Sn/c3*1-3-4-2;1-6-3-2-4-5-6;/h3*1,3-4H2,2H3;2H,1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPCBHPVSSFQHLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN=NN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H31N3Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40626905 | |

| Record name | 1-Methyl-5-(tributylstannyl)-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170681-98-8 | |

| Record name | 1-Methyl-5-(tributylstannyl)-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-5-(tributylstannyl)-1H-1,2,3-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Methyl-5-(tributylstannyl)-1H-1,2,3-triazole

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Stannylated Triazoles

The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry and materials science, prized for its metabolic stability, hydrogen bonding capabilities, and dipole moment. The introduction of an organotin moiety, specifically the tributylstannyl group, at the 5-position of the 1-methyl-1H-1,2,3-triazole ring transforms this simple heterocycle into a versatile synthetic intermediate. This stannane derivative is a key building block for creating complex molecular architectures via Stille cross-coupling reactions, allowing for the facile introduction of a wide array of functional groups. This guide provides a comprehensive, field-proven methodology for the reliable synthesis of 1-Methyl-5-(tributylstannyl)-1H-1,2,3-triazole, emphasizing the underlying chemical principles, detailed experimental protocols, and critical safety considerations.

I. Overall Synthetic Strategy

The synthesis of the target compound is a two-stage process. The first stage involves the regioselective methylation of the commercially available 1H-1,2,3-triazole to produce the key precursor, 1-methyl-1H-1,2,3-triazole. The second, and most critical, stage is the direct C-H functionalization of this precursor via a metalation-electrophile quench sequence. This involves the regioselective deprotonation at the C-5 position, the most acidic carbon on the triazole ring, followed by reaction with an electrophilic tin species to yield the final stannylated product.

An In-Depth Technical Guide to the NMR and Mass Spectrometry of 1-Methyl-5-(tributylstannyl)-1H-1,2,3-triazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-5-(tributylstannyl)-1H-1,2,3-triazole is a key organometallic intermediate, bridging the fields of heterocyclic chemistry and organotin chemistry. The unique structural combination of a triazole ring and a tributyltin moiety makes it a valuable building block in organic synthesis, particularly in cross-coupling reactions where the stannyl group can be readily substituted.[1] Accurate structural elucidation and characterization of this compound are paramount for its effective utilization in the development of novel pharmaceuticals and functional materials. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques used to characterize this molecule, offering field-proven insights and detailed experimental protocols.

The 1,2,3-triazole core is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms, a scaffold known for its wide range of biological activities, including antimicrobial and anticancer properties.[2] The covalent attachment of a tributylstannyl group to this pharmacologically relevant core introduces a versatile handle for synthetic transformations. Understanding the precise connectivity and electronic environment of each atom within the this compound molecule is crucial for predicting its reactivity and designing new synthetic pathways.

This technical guide will delve into the intricacies of ¹H, ¹³C, and ¹¹⁹Sn NMR spectroscopy, as well as mass spectrometry, to provide a complete picture of the molecule's structure and fragmentation behavior.

Molecular Structure

To understand the spectral data, it is essential to first visualize the molecular structure of this compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic and organometallic compounds. For this compound, a combination of ¹H, ¹³C, and ¹¹⁹Sn NMR experiments provides a wealth of information about the molecular framework.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid signal overlap with the analyte.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

-

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Obtain a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required.

-

¹¹⁹Sn NMR: Acquire a proton-decoupled ¹¹⁹Sn NMR spectrum. A wider spectral width is necessary due to the large chemical shift range of tin.[3][4] Tetramethyltin (TMT) is often used as an external reference.[4]

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the methyl, triazole, and tributyl protons. The integration of these signals should correspond to the number of protons in each environment.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| Triazole-H | 7.5 - 8.5 | Singlet | - | 1H |

| N-Methyl (N-CH₃) | 3.8 - 4.2 | Singlet | - | 3H |

| α-Methylene (Sn-CH₂) | 1.1 - 1.3 | Triplet | ~ 7-8 | 6H |

| Methylene (-CH₂CH₂CH₃) | 1.4 - 1.6 | Multiplet | - | 6H |

| Methylene (-CH₂CH₂CH₃) | 1.2 - 1.4 | Sextet | ~ 7-8 | 6H |

| Terminal Methyl (-CH₃) | 0.8 - 1.0 | Triplet | ~ 7-8 | 9H |

Causality Behind a Senior Application Scientist's Choices: The distinct downfield shift of the triazole proton is a direct consequence of the aromatic nature of the heterocyclic ring, which deshields the proton. The N-methyl protons are also deshielded due to the electron-withdrawing effect of the adjacent nitrogen atoms. The signals for the butyl groups on the tin atom will appear in the aliphatic region, with their characteristic multiplicities arising from proton-proton coupling.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon environment will give rise to a distinct signal.

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| Triazole-C4 | 130 - 140 |

| Triazole-C5 | 145 - 155 |

| N-Methyl (N-CH₃) | 35 - 40 |

| α-Methylene (Sn-CH₂) | 10 - 15 |

| Methylene (-CH₂CH₂CH₃) | 28 - 30 |

| Methylene (-CH₂CH₂CH₃) | 26 - 28 |

| Terminal Methyl (-CH₃) | 13 - 15 |

Causality Behind a Senior Application Scientist's Choices: The triazole ring carbons are significantly deshielded and appear in the aromatic region of the spectrum. The carbon directly attached to the tin atom (C5) is expected to be further downfield than C4 due to the influence of the tin atom. The aliphatic carbons of the butyl chains will appear at higher field, with the terminal methyl group being the most shielded.

¹¹⁹Sn NMR Spectral Analysis

¹¹⁹Sn NMR is a powerful technique for probing the electronic environment of the tin atom. The chemical shift of ¹¹⁹Sn is highly sensitive to the nature of the substituents attached to it.

| Tin Environment | Expected Chemical Shift (δ, ppm) |

| Tributylstannyl | -50 to +50 |

Causality Behind a Senior Application Scientist's Choices: For tetraorganotins of the type R₃SnR', the ¹¹⁹Sn chemical shift is influenced by the electronegativity of the R' group. In this case, the triazole ring is an electron-withdrawing group, which will influence the shielding of the tin nucleus. The expected chemical shift range is based on data for similar tributylstannyl compounds.[3][4]

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. This data is invaluable for confirming the identity of a compound and deducing its structure.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for polar and thermally labile molecules, making it a good choice for this compound.[5][6] Electron ionization (EI) can also be used, but may lead to more extensive fragmentation.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight, TOF, or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to determine the elemental composition of the molecular ion and its fragments.

-

Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion peak. Subsequently, perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain a characteristic fragmentation pattern.

Mass Spectral Analysis

The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion due to the presence of multiple isotopes of tin. The most abundant isotopes of tin are ¹²⁰Sn (32.6%), ¹¹⁸Sn (24.2%), and ¹¹⁶Sn (14.5%).

Expected Molecular Ion: [C₁₅H₃₁N₃Sn + H]⁺

Fragmentation Pathway: The fragmentation of organotin compounds often involves the loss of alkyl groups from the tin atom.[5][7] The triazole ring can also undergo cleavage.

Caption: A plausible mass spectrometry fragmentation pathway.

| Fragment Ion | Proposed Structure | Key Observations |

| [M - C₄H₉]⁺ | Loss of one butyl group | A significant peak corresponding to the loss of 57 Da. |

| [M - 2(C₄H₉)]⁺ | Loss of two butyl groups | A subsequent loss of another 57 Da. |

| [M - 3(C₄H₉)]⁺ | Loss of all three butyl groups | Results in the stannylated triazole core. |

| [Sn(C₄H₉)₃]⁺ | Tributyltin cation | A common fragment in the mass spectra of tributyltin compounds.[5] |

| Triazole fragments | Cleavage of the triazole ring | Loss of N₂ or HCN are common fragmentation pathways for triazoles.[8] |

Causality Behind a Senior Application Scientist's Choices: The fragmentation pattern is predicted based on the known stability of carbocations and the relative bond strengths within the molecule. The Sn-C bond is weaker than the C-C and C-H bonds of the butyl groups, making the loss of butyl radicals a favorable fragmentation pathway. The stability of the tributyltin cation also drives its formation.

Conclusion

The comprehensive analysis of this compound using a combination of ¹H, ¹³C, and ¹¹⁹Sn NMR spectroscopy, alongside high-resolution mass spectrometry, provides unambiguous structural confirmation. This guide has outlined the expected spectral features and provided the scientific reasoning behind their interpretation. The detailed experimental protocols serve as a self-validating system for researchers, ensuring reliable and reproducible characterization of this important synthetic intermediate. A thorough understanding of these analytical techniques is crucial for advancing research and development in fields that utilize this versatile molecule.

References

- Ahmed, S. et al. (2023).

- Al-Masoudi, N. A. et al. (2017). Synthesis and Characterization of 1,2,3- Triazole Derivatives from D-Mannitol. Tikrit Journal of Pure Science.

- Banoub, J. H. et al. (2004). Electrospray tandem mass spectrometric measurements of organotin compounds. Journal of Mass Spectrometry.

-

NMRService. Tin NMR. Retrieved from [Link]

- Gómez-Pérez, M. L. et al. (2021). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. Journal of the Mexican Chemical Society.

- Kumar, A. et al. (2012). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. Trade Science Inc.

- Rajamohanan, P. R. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.

- Miller, S. I. et al. (1972). Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1.

- Rulíšek, L. et al. (2005). Structural Analysis of Ionic Organotin(IV) Compounds Using Electrospray Tandem Mass Spectrometry. Journal of The American Society for Mass Spectrometry.

- Wehe, C. A. et al. (2020). A mass spectrometry-based approach gives new insight into organotin-protein interactions. Metallomics.

- Zhang, M. et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry.

- Sharma, D. et al. (2023).

- Saraç, K. et al. (2020). Experimental 1 H NMR spectrum of....

-

IMSERC. NMR Periodic Table: Tin NMR. Northwestern University. Retrieved from [Link]

- Burchell, C. L. et al. (2015). Syntheses, structures, and (1)H, (13)C{(1)H} and (119)Sn{(1)H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds. Dalton Transactions.

- Singh, V. et al. (2022).

- Khan, I. et al. (2021). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Beilstein Journal of Organic Chemistry.

-

Eliazyan, G. A. et al. (2007). Synthesis of Novel 1,3-Substituted 1H-[3][9]-Triazole-3-Thiol Derivatives. Pharmaceutical Chemistry Journal.

- Besse, T. G. et al. (2015). Syntheses, structures, and 1H, 13C{1H} and 119Sn{1H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds. OSTI.GOV.

- Singh, V. et al. (2022).

- Al-Hamdani, A. A. et al. (2018). Spectroscopic characterization for 1,2,4-triazole 3.

-

de Oliveira, A. B. et al. (2019). 1H-[5][9]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Journal of the Brazilian Chemical Society.

- Isac, D. L. et al. (2022). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Molecules.

- Besse, T. G. et al. (2015). Syntheses, Structures, and 1H, 13C{1H} and 119Sn{1H} NMR Chemical Shifts of a Family of Trimethyltin Alkoxide, Amide, Halide and. The Royal Society of Chemistry.

- Breci, L. (2023).

Sources

- 1. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry and Therapeutic Aspect of Triazole: Insight into the Structure-activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (Sn) Tin NMR [chem.ch.huji.ac.il]

- 4. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]

- 5. researchgate.net [researchgate.net]

- 6. holcapek.upce.cz [holcapek.upce.cz]

- 7. analchemres.org [analchemres.org]

- 8. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Reactivity and Stability of 1-Methyl-5-(tributylstannyl)-1H-1,2,3-triazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-5-(tributylstannyl)-1H-1,2,3-triazole is a key organometallic intermediate, valued for its role in the synthesis of complex molecular architectures, particularly in the realm of pharmaceutical and materials science. Its utility is primarily centered on the Stille cross-coupling reaction, where the tributylstannyl group facilitates the formation of new carbon-carbon bonds. This guide provides a comprehensive overview of the synthesis, reactivity, and stability of this compound, offering insights into its handling, storage, and application in synthetic chemistry.

Introduction: The Significance of a Stannylated Triazole

The 1,2,3-triazole moiety is a ubiquitous structural motif in medicinal chemistry, known for its metabolic stability and ability to engage in various non-covalent interactions.[1][2] The introduction of a tributylstannyl group at the 5-position of the 1-methyl-1H-1,2,3-triazole core creates a versatile building block for carbon-carbon bond formation.[3] This transformation is most notably achieved through the palladium-catalyzed Stille cross-coupling reaction.[4] The stability of the organostannane reagent to air and moisture, coupled with the tolerance of a wide variety of functional groups under the reaction conditions, makes it a valuable tool in organic synthesis.[3][5]

Synthesis of this compound

The synthesis of this compound is typically achieved through the stannylation of 1-methyl-1H-1,2,3-triazole. A common and effective method involves the deprotonation of the triazole ring followed by quenching with a tributyltin halide.

Experimental Protocol: Synthesis

A representative synthetic procedure is as follows:

-

To a solution of 1-methyl-1H-[1][6][7]triazole in anhydrous tetrahydrofuran (THF) at -78 °C, a solution of n-butyllithium (n-BuLi) in hexanes is added dropwise.[8]

-

The reaction mixture is stirred at -78 °C for a period to ensure complete deprotonation of the triazole ring.

-

Tributyltin chloride (Bu₃SnCl) is then added to the reaction mixture.[8]

-

The mixture is allowed to slowly warm to room temperature and stirred for an additional period to ensure complete reaction.

-

The reaction is quenched, and the product is extracted and purified, typically by chromatography, to yield 1-methyl-5-tributylstannanyl-1H-[1][6][7]triazole as a yellow syrup.[8]

Causality behind experimental choices:

-

Low Temperature (-78 °C): The use of a very low temperature is crucial to control the reactivity of the highly basic n-butyllithium and to prevent side reactions.

-

Anhydrous Conditions: Organolithium reagents and organostannanes are sensitive to moisture. The use of anhydrous solvents and an inert atmosphere (e.g., argon or nitrogen) is essential to prevent quenching of the reagents and to ensure a high yield of the desired product.

-

Stepwise Addition: The dropwise addition of n-BuLi and Bu₃SnCl allows for better control of the reaction temperature and prevents localized high concentrations of the reagents.

Reactivity Profile: A Gateway to Functionalized Triazoles

The primary utility of this compound lies in its application as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. In this reaction, the tributylstannyl group is transferred to an organic halide or triflate, forming a new carbon-carbon bond.

The Stille Cross-Coupling Reaction

The general scheme for the Stille coupling is as follows:

Where R¹ is the 1-methyl-1H-1,2,3-triazol-5-yl group, and R²-X is an organic halide or triflate.

Experimental Protocol: Stille Coupling

A general procedure for the Stille coupling of this compound with an aryl halide is as follows (adapted from a similar protocol with 5-(tributylstannyl)thiazole):[3][9]

-

To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) and any necessary ligands.

-

Add an anhydrous and degassed solvent (e.g., toluene, DMF, or dioxane).

-

Add the aryl halide (1.0 equivalent) and this compound (1.1-1.5 equivalents).

-

Heat the reaction mixture to a temperature typically between 80 °C and 110 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is cooled, and the crude product is worked up and purified by column chromatography.

Causality behind experimental choices:

-

Palladium Catalyst: The choice of palladium catalyst and ligand is critical for the efficiency of the catalytic cycle.

-

Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Maintaining an inert atmosphere throughout the reaction is crucial.

-

Degassed Solvent: Solvents can dissolve oxygen, which can deactivate the catalyst. Degassing the solvent prior to use is a standard practice in cross-coupling reactions.

-

Excess Stannane: A slight excess of the organostannane reagent is often used to ensure complete consumption of the more valuable coupling partner.

Below is a diagram illustrating the catalytic cycle of the Stille cross-coupling reaction.

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Stability Profile

The stability of this compound is a critical consideration for its storage, handling, and application in synthesis. The overall stability is a composite of the robustness of the 1,2,3-triazole ring and the lability of the carbon-tin (C-Sn) bond.

Stability of the 1,2,3-Triazole Ring

The 1,2,3-triazole ring is known to be a highly stable aromatic heterocycle.[1][2] It exhibits remarkable resistance to a wide range of conditions, including:

-

Acidic and Basic Hydrolysis: The triazole core is generally stable to both acidic and basic conditions.[1]

-

Oxidative and Reductive Conditions: The aromatic nature of the triazole ring imparts resistance to common oxidizing and reducing agents.[1]

-

Enzymatic Cleavage: The triazole moiety is a well-regarded amide bond isostere in medicinal chemistry due in part to its high stability against enzymatic degradation by proteases.[1]

Stability of the Carbon-Tin Bond

The C-Sn bond is the most reactive and, therefore, the least stable part of the molecule. Its cleavage is the key to the compound's utility in cross-coupling reactions but also a primary pathway for its degradation.

-

General Stability: Organostannanes are generally stable molecules, which allows for their ease of handling.[5] However, the C-Sn bond is weaker than a C-C bond and can be cleaved under certain conditions.

-

Sensitivity to Acids: The C-Sn bond is susceptible to cleavage by acids. Protic acids can lead to protodestannylation, where the tributylstannyl group is replaced by a hydrogen atom.

-

Sensitivity to Bases: While generally more stable to bases than to acids, strong basic conditions can also promote the cleavage of the C-Sn bond.

-

Photochemical Stability: The C-Sn bond can undergo photocleavage, particularly in the presence of a photosensitizer.[8][10] This process often proceeds through a single electron transfer mechanism, generating radical intermediates.[8][10]

Degradation Pathways

The primary degradation pathway for this compound involves the cleavage of the C-Sn bond, leading to the formation of 1-methyl-1H-1,2,3-triazole and various tributyltin species. Under environmental conditions, tributyltin compounds are known to undergo sequential debutylation to dibutyltin (DBT), monobutyltin (MBT), and ultimately inorganic tin.[7]

Summary of Stability Data

| Parameter | Stability Profile | Notes |

| Thermal Stability | Moderate. Avoid prolonged exposure to high temperatures. | Specific decomposition temperature is not well-documented. |

| Hydrolytic Stability | The triazole ring is highly stable. The C-Sn bond is susceptible to hydrolysis under extreme pH conditions.[1] | Hydrolysis of the C-Sn bond is more pronounced under acidic conditions. |

| Acid Stability | The C-Sn bond is sensitive to acidic conditions, leading to protodestannylation. | The triazole ring is generally stable to acid.[1] |

| Base Stability | The C-Sn bond is generally more stable to bases than acids, but can be cleaved by strong bases. | The triazole ring is stable to basic conditions.[1] |

| Oxidative/Reductive Stability | The triazole ring is stable. The C-Sn bond can be cleaved by strong oxidizing agents. | |

| Photochemical Stability | The C-Sn bond is susceptible to photocleavage.[8][10] | Store in the dark. |

Handling and Storage

Given the reactivity and potential toxicity of organotin compounds, proper handling and storage procedures are paramount.

-

Handling: this compound should be handled in a well-ventilated fume hood.[11] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times.[11] Many organotin reagents are air-sensitive and should be handled under an inert atmosphere using techniques such as a Schlenk line or a glove box.[11][12][13]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place.[11] It should be stored away from strong acids and oxidizing agents. For long-term storage, refrigeration under an inert atmosphere is recommended.

Conclusion

This compound is a valuable synthetic intermediate, offering a reliable method for the introduction of the 1-methyl-1,2,3-triazole moiety into a variety of organic molecules. While the triazole core provides a high degree of intrinsic stability, the reactivity and stability of the compound are primarily governed by the C-Sn bond. A thorough understanding of its susceptibility to cleavage by acids, bases, and light, coupled with appropriate handling and storage protocols, is essential for its successful application in research and development. Its utility in Stille cross-coupling reactions continues to make it a relevant and powerful tool for the construction of complex, biologically active compounds.

References

-

Molecules. 2020; 25(15):3576. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity. Available from: [Link]

- Tessier, E., et al. Kinetic degradation processes of butyl- and phenyltins in soils. Chemosphere. 2007; 68(8):1539-47.

-

Li, H., et al. Transformation of Organostannanes Based on Photocleavage of C-Sn Bond via Single Electron Transfer Process. Scientific Reports. 2017; 7:16559. Available from: [Link]

- Ali, M., & Yousif, E. Chemistry and Applications of Organotin(IV) Complexes: A Review. Research Journal of Pharmaceutical, Biological and Chemical Sciences. 2016; 7(5):2612-2624.

-

Li, H., et al. Transformation of Organostannanes Based on Photocleavage of C-Sn Bond via Single Electron Transfer Process. 2017. ResearchGate. Available from: [Link]

-

Chemistry Stack Exchange. Storage of air and temperature sensitive reagents. Available from: [Link]

- Roesky, P. W., et al. A nitrogen-base catalyzed generation of organotin(ii) hydride from an organotin trihydride under reductive dihydrogen elimination. Dalton Transactions. 2014; 43(3):1038-1041.

- Ullah, N., et al. Accurate theoretical method for homolytic cleavage of C-Sn bond: A benchmark approach. Computational and Theoretical Chemistry. 2018; 1133:32-41.

-

MIT. Handling air-sensitive reagents AL-134. Available from: [Link]

-

Organic Syntheses. 2011; 88:197-206. Available from: [Link]

- Maleczka, R. E., et al. Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Journal of the American Chemical Society. 2003; 125(26):7792-7793.

-

Wikipedia. Organotin chemistry. Available from: [Link]

- Islam, M. R., et al.

- Ohkubo, M., et al. Determination of tributyltin and triphenyltin compounds in hair and fish using a hydrolysis technique and gas chromatography with flame photometric detection. The Analyst. 1991; 116(10):1039-1042.

-

Lupine Publishers. A Review of Organotin Compounds: Chemistry and Applications. 2018. Available from: [Link]

- Gierczyk, B., et al. NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry. 2021; 93(30):10432-10439.

- Bar, R., et al. Statistical evaluation of stability data: criteria for change-over-time and data variability. Journal of Pharmaceutical and Biomedical Analysis. 2003; 33(5):1025-1033.

- Krasavin, M., et al. 1,2,3-Triazoles as leaving groups in SNAr–Arbuzov reactions: synthesis of C6-phosphonated purine derivatives. Beilstein Journal of Organic Chemistry. 2015; 11:1516-1522.

-

Semantic Scholar. Alternative and mild procedures for the removal of organotin residues from reaction mixtures. Available from: [Link]

-

Gelest, Inc. Introduction to organotin chemistry - and applications. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

- Kalayan, K., et al. 1,2,3-Triazoles as leaving groups: SNAr reactions of 2,6-bistriazolylpurines with O- and C-nucleophiles. Beilstein Journal of Organic Chemistry. 2014; 10:1449-1456.

-

NASA Technical Reports Server. Quantitative Analysis of Spaceflight Drug Stability Data to Support a Predictive Pharmaceutical Testing Strategy. 2021. Available from: [Link]

- Wang, Y., et al. A mild protocol for efficient preparation of functional molecules containing triazole. Organic & Biomolecular Chemistry. 2024; 22(12):2415-2419.

-

ResearchGate. Evaluation of stability data – An overview. 2014. Available from: [Link]

- Reich, H. J., et al. Quantitative data on the effects of alkyl substituents and Li-O and Li-N chelation on the stability of secondary alpha-oxy-organolithium compounds. Journal of the American Chemical Society. 1998; 120(29):7201-7210.

-

ResearchGate. Decomposition of a NMR signal comprising a single resonance in exchange with a Pake doublet: Application to the analysis of 1H NMR spectra of water molecules embedded in synthetic clays. 2002. Available from: [Link]

-

Organic Syntheses. tributyl[(methoxymethoxy)methyl]stannane. 2011; 88:197. Available from: [Link]

-

Master Organic Chemistry. 3 Factors That Stabilize Carbocations. 2011. Available from: [Link]

-

PubMed. Biotransformation of aromatic compounds. Monitoring fluorinated analogues by NMR. 1996. Available from: [Link]

-

PubMed. A quantitative size stability metrics for Long-Acting suspensions and its prediction with Machine learning. 2025. Available from: [Link]

-

Cardiff University. Exploiting in situ NMR to monitor the formation of a metal–organic framework. 2019. Available from: [Link]

-

ResearchGate. The small‐scale preparation and NMR characterization of isotopically enriched organotin compounds. 2005. Available from: [Link]

-

Chemlin. 1-methyl-5-(tributylstannyl)-3-(trifluoromethyl)-1H-1,2,4-triazole. Available from: [Link]

Sources

- 1. www2.mst.dk [www2.mst.dk]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 1,2,3-Triazoles as leaving groups in SNAr–Arbuzov reactions: synthesis of C6-phosphonated purine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Transformation of Organostannanes Based on Photocleavage of C-Sn Bond via Single Electron Transfer Process - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. ehs.umich.edu [ehs.umich.edu]

- 13. ossila.com [ossila.com]

A Technical Guide to Stannylated 1,2,3-Triazoles: Synthesis, Reactivity, and Applications

Introduction: The Strategic Fusion of Tin and Triazoles

In the landscape of modern organic synthesis, the pursuit of molecular complexity and functional diversity is paramount. Researchers in drug discovery and materials science continually seek robust chemical platforms that enable the rapid and efficient construction of novel molecular architectures. Two seemingly disparate classes of compounds, 1,2,3-triazoles and organostannanes, have converged to create a remarkably versatile and powerful toolkit: stannylated 1,2,3-triazoles .

The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties—including a large dipole moment, hydrogen bonding capabilities, and exceptional stability under physiological conditions—make it an ideal bioisostere for amide bonds and a valuable component in a vast array of therapeutic agents.[3][4] From anticancer and antiviral to antimicrobial agents, the triazole moiety is a cornerstone of modern drug design.[1][2]

Parallel to this, organotin compounds, or stannanes, have carved out an indispensable role in synthetic chemistry.[5][6] Their primary value lies in their utility in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction.[7][8] Organostannanes are valued for their stability to air and moisture and their tolerance of a wide range of functional groups, allowing for the formation of carbon-carbon bonds under mild conditions.[9]

The strategic union of these two motifs yields stannylated 1,2,3-triazoles—bifunctional reagents that harness the desirable properties of the triazole ring while incorporating a "chemical handle" for extensive synthetic elaboration. This guide provides an in-depth exploration of the synthesis, reactivity, and application of these powerful intermediates, offering both foundational knowledge and field-proven protocols for researchers and drug development professionals.

Part 1: Synthesis of Stannylated 1,2,3-Triazoles

The preparation of stannylated 1,2,3-triazoles can be broadly categorized into two strategic approaches: the [3+2] cycloaddition of a stannylated precursor or the direct stannylation of a pre-formed triazole ring. The choice of method is dictated by the desired regiochemistry (i.e., the position of the tin moiety on the triazole ring) and the availability of starting materials.

Cycloaddition of Stannylated Precursors: The "Click Chemistry" Approach

The most prevalent and regioselective method for preparing C-stannylated triazoles is the Huisgen 1,3-dipolar cycloaddition, particularly its copper(I)-catalyzed variant (CuAAC), often referred to as "click chemistry".[10][11][12] This approach offers exceptional control over the isomer outcome.

-

Synthesis of 1,4,5-Trisubstituted Triazoles: The reaction between a terminal alkyne and an azide is the cornerstone of triazole synthesis.[13] To introduce a stannyl group at the C5 position, a stannylalkyne is reacted with an organic azide. The copper(I) catalyst exclusively directs the reaction to form the 1,4-disubstituted triazole, placing the stannyl group at the 5-position of the resulting ring.

-

Synthesis of 1,5-Disubstituted Triazoles: While less common, the use of ruthenium-based catalysts can favor the formation of the 1,5-disubstituted regioisomer.[14]

The causality behind this regioselectivity lies in the mechanism of the CuAAC reaction, which proceeds through a copper acetylide intermediate, ensuring a specific orientation of the reactants during the cyclization step.[11]

Direct Stannylation of Pre-formed Triazoles

An alternative, though often less regioselective, approach is the direct functionalization of a C-H bond on an existing triazole ring. This is typically achieved by deprotonation with a strong base (e.g., lithium diisopropylamide, LDA) followed by quenching the resulting triazolide anion with an organotin electrophile, such as tributyltin chloride.

The primary challenge of this method is controlling regioselectivity. The C5 proton of 1,4-disubstituted-1H-1,2,3-triazoles is generally the most acidic and is preferentially abstracted. However, mixtures of C4- and C5-stannylated products can arise, necessitating careful optimization and purification.

Part 2: Reactivity and Core Application: The Stille Cross-Coupling

The synthetic value of stannylated 1,2,3-triazoles is most powerfully demonstrated in their application as nucleophilic partners in the Stille cross-coupling reaction.[8] This palladium-catalyzed process enables the formation of a new carbon-carbon bond between the triazole ring and various organic electrophiles, providing a modular and highly efficient route to complex, highly substituted triazoles.[7][15]

The Stille Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism is key to optimizing reaction conditions. The process is a classic example of a palladium-catalyzed cross-coupling cycle.[16]

-

Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (R-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex. This is often the rate-determining step.[9]

-

Transmetalation: The stannylated triazole transfers its triazolyl group to the palladium center, displacing the halide. The organotin compound coordinates to the palladium, forming a transient pentavalent intermediate before releasing the tin halide byproduct (e.g., Bu₃SnCl).[7][16] The addition of additives like copper(I) salts or lithium chloride can significantly accelerate this step.[17]

-

Reductive Elimination: The two organic groups on the palladium complex (the triazolyl and the R-group from the halide) couple together, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9]

Scope and Versatility

The Stille coupling is renowned for its broad substrate scope and functional group tolerance.[8][15] This makes stannylated triazoles ideal building blocks for creating libraries of compounds for drug discovery.

| Coupling Partner (Electrophile) | Typical Catalyst System | Key Considerations |

| Aryl Iodides | Pd(PPh₃)₄, Pd₂(dba)₃/AsPh₃ | Highly reactive, often proceed at lower temperatures. |

| Aryl Bromides | Pd(PPh₃)₄, PdCl₂(dppf) | Less reactive than iodides; may require higher temperatures or more active catalysts. |

| Aryl Triflates | Pd(PPh₃)₄, CuI (co-catalyst) | Excellent electrophiles, comparable in reactivity to iodides. |

| Vinyl Halides/Triflates | Pd(PPh₃)₄ | Reaction proceeds with retention of the double bond geometry. |

| Acyl Chlorides | Pd(PPh₃)₂Cl₂ | Provides a direct route to triazolyl ketones. |

This table summarizes common coupling partners and catalyst systems used in Stille reactions with triazolylstannanes.

The primary drawback of Stille chemistry is the toxicity of organotin reagents and the difficulty in removing stoichiometric tin byproducts during purification.[8][9] Careful handling and robust purification protocols, such as washing with aqueous potassium fluoride (KF) to precipitate insoluble tin fluorides, are essential.[18]

Part 3: Field-Proven Experimental Protocols

The following protocols provide detailed, self-validating methodologies for the synthesis and subsequent functionalization of a stannylated 1,2,3-triazole. The causality for each step is explained to provide deeper insight.

Workflow Overview

The overall experimental process involves a two-stage sequence: first, the synthesis of the key stannylated triazole intermediate via a CuAAC reaction, followed by its use in a palladium-catalyzed Stille cross-coupling to form a new C-C bond.

Protocol 1: Synthesis of 1-Benzyl-4-phenyl-5-(tributylstannyl)-1H-1,2,3-triazole

This protocol details the regioselective synthesis of a C5-stannylated triazole using the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

-

Causality: The Cu(I) catalyst is essential for ensuring that only the 1,4,5-trisubstituted regioisomer is formed with high fidelity. Sodium ascorbate is used as a mild, in-situ reducing agent to maintain copper in its active +1 oxidation state, preventing oxidative homocoupling of the alkyne. The t-BuOH/H₂O solvent system is chosen for its ability to solubilize both the organic substrates and the inorganic copper salt.

Materials:

-

Phenylacetylene (1.0 equiv)

-

Benzyl azide (1.0 equiv)

-

Tributyltin chloride (1.1 equiv)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equiv)

-

Sodium ascorbate (0.10 equiv)

-

tert-Butanol (t-BuOH)

-

Deionized water

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask, add phenylacetylene and benzyl azide in a 1:1 mixture of t-BuOH and water (to make a 0.5 M solution).

-

Add sodium ascorbate (0.10 equiv) followed by copper(II) sulfate pentahydrate (0.05 equiv). The solution should turn from blue to a yellowish-green, indicating the reduction of Cu(II) to the active Cu(I) species.

-

Stir the reaction mixture vigorously at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, add tributyltin chloride (1.1 equiv) to the mixture and continue stirring for an additional 4 hours.

-

Dilute the reaction mixture with diethyl ether and wash with saturated aqueous NH₄Cl (to remove the copper catalyst) followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield the title compound as a colorless oil.

Characterization:

-

¹H NMR: Expect characteristic signals for the benzyl protons, aromatic protons, and the tributylstannyl group's alkyl chains.

-

¹³C NMR: The carbon bearing the tin atom will show characteristic satellites due to coupling with ¹¹⁷Sn and ¹¹⁹Sn isotopes.

-

Mass Spectrometry: Confirm the molecular weight of the product.

Protocol 2: Stille Cross-Coupling with 4-Iodoanisole

This protocol demonstrates the utility of the stannylated triazole synthesized in Protocol 1 as a coupling partner to form a C5-arylated triazole.

-

Causality: Tetrakis(triphenylphosphine)palladium(0) is a robust, air-stable precatalyst that generates the active Pd(0) species in solution.[15] Toluene is chosen as a high-boiling, non-polar solvent suitable for Stille couplings. The reaction is heated to overcome the activation energy barrier of the oxidative addition step. An inert atmosphere (nitrogen or argon) is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.

Materials:

-

1-Benzyl-4-phenyl-5-(tributylstannyl)-1H-1,2,3-triazole (from Protocol 1, 1.0 equiv)

-

4-Iodoanisole (1.1 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

Anhydrous toluene

-

Saturated aqueous potassium fluoride (KF)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and under an inert atmosphere (N₂ or Ar), add the stannylated triazole (1.0 equiv), 4-iodoanisole (1.1 equiv), and Pd(PPh₃)₄ (0.05 equiv).

-

Add anhydrous toluene via syringe to create a ~0.2 M solution.

-

Heat the reaction mixture to 100-110 °C and stir for 8-12 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting stannane.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer vigorously with a saturated aqueous solution of KF for 30 minutes. A precipitate of tributyltin fluoride will form.

-

Filter the entire mixture through a pad of Celite® to remove the tin precipitate. Separate the organic layer from the filtrate.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography (hexanes/ethyl acetate) to afford the final product, 1-benzyl-5-(4-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole, as a white solid.

Self-Validation:

-

The successful synthesis of the final product, confirmed by NMR and mass spectrometry, validates the entire workflow, including the successful formation and reactivity of the stannylated intermediate. The disappearance of the tin-carbon bond (evidenced by the loss of tin satellites in ¹³C NMR) confirms the coupling event.

Conclusion and Future Outlook

Stannylated 1,2,3-triazoles represent a powerful class of synthetic intermediates that bridge the gap between heterocyclic chemistry and modern cross-coupling strategies. The ability to regioselectively install a stannane "handle" onto the triazole core, primarily through the robust CuAAC reaction, opens the door to a vast chemical space. The subsequent Stille coupling allows this handle to be replaced with a diverse array of organic fragments, facilitating the rapid assembly of complex molecules for applications in drug discovery, materials science, and chemical biology.[1][3]

While the toxicity of tin compounds remains a significant consideration, ongoing developments in catalysis, including the potential for tin-catalytic Stille reactions and the use of less toxic organotin reagents like trioctyltin derivatives, promise to mitigate these concerns.[19][20] As the demand for molecular diversity and synthetic efficiency continues to grow, the strategic use of stannylated 1,2,3-triazoles is poised to remain a vital and enabling technology for researchers at the forefront of chemical innovation.

References

-

Aureggi, V., & Sedelmeier, G. (2007). 1,3-Dipolar Cycloaddition: Click Chemistry for the Synthesis of 5-Substituted Tetrazoles from Organoaluminum Azides and Nitriles. Angewandte Chemie, 119(44), 8592. [Link]

-

Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]

-

Chemistry LibreTexts. (2023). Stille Coupling. [Link]

-

Organic Chemistry Portal. Stille Coupling. [Link]

-

ResearchGate. Tributyltin azide: its generation and its reactivity with benzonitrile. [Link]

-

J&K Scientific LLC. (2025). Stille Cross-Coupling. [Link]

-

NROChemistry. (2020). Stille Coupling [Video]. YouTube. [Link]

-

Markov, V. I., & Polyakov, E. V. (2006). Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. ARKIVOC, 2005(8), 89-98. [Link]

-

NROChemistry. Stille Coupling. [Link]

-

Der Pharma Chemica. (2016). N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. [Link]

-

PubMed. (2024). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. [Link]

-

Dai, H., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484. [Link]

-

Dai, H., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10. [Link]

-

MDPI. (2023). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. [Link]

-

Drelinkiewicz, D., & Whitby, R. J. (2022). A practical flow synthesis of 1,2,3-triazoles. RSC Advances, 12(44), 28883-28890. [Link]

-

Davies, A. G. (2018). A Review of Organotin Compounds: Chemistry and Applications. Applied Organometallic Chemistry, 3. [Link]

-

Chen, Y., et al. (2013). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, 78(19), 9840-9847. [Link]

-

Myers, A. G. The Stille Reaction. Chem 115 Handout. [Link]

-

Yong-Ming, W., et al. (2005). Regioselective Synthesis of Fluoroalkylated[7][16][19]‐Triazoles by Huisgen Cycloaddition. ChemInform, 36(2). [Link]

-

Semantic Scholar. (2015). Regioselective synthesis of triazoles via base-promoted oxidative cycloaddition of chalcones with azides in aqueous solution. [Link]

-

Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles. [Link]

-

MDPI. (2023). Special Issue : Synthesis and Application of 1,2,3-Triazole Derivatives. [Link]

-

RSC Publishing. (2022). A practical flow synthesis of 1,2,3-triazoles. [Link]

-

ResearchGate. (2018). Review of organotin compounds: chemistry and applications. [Link]

-

ResearchGate. (2016). New Click-Chemistry Methods for 1,2,3-Triazoles Synthesis: Recent Advances and Applications. [Link]

-

ResearchGate. (2022). A Practical Flow Synthesis of 1,2,3-Triazoles. [Link]

-

ResearchGate. (2014). Stannylation of Aryl Halides, Stille Cross-Coupling, and One-Pot Two-Step Stannylation/Stille Cross-Coupling Reactions under Solvent-Free Conditions. [Link]

-

PubMed Central. (2021). Application of triazoles in the structural modification of natural products. [Link]

-

Polycyclic Aromatic Compounds. (2021). New Methods for Synthesis of 1,2,3-Triazoles: A Review. [Link]

-

PubMed Central. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. [Link]

-

PubMed. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. [Link]

-

PubMed. (2024). Synthesis of organotin(IV) heterocycles containing a xanthenyl group by a Barbier approach via ultrasound activation: synthesis, crystal structure and Hirshfeld surface analysis. [Link]

-

PubMed Central. (2014). Transition-Metal-Catalyzed Denitrogenative Transannulation: Converting Triazoles into Other Heterocyclic Systems. [Link]

Sources

- 1. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecules | Special Issue : Synthesis and Application of 1,2,3-Triazole Derivatives [mdpi.com]

- 4. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lupinepublishers.com [lupinepublishers.com]

- 6. researchgate.net [researchgate.net]

- 7. Stille reaction - Wikipedia [en.wikipedia.org]

- 8. Stille Coupling [organic-chemistry.org]

- 9. Stille Coupling | NROChemistry [nrochemistry.com]

- 10. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 13. rgmcet.edu.in [rgmcet.edu.in]

- 14. 1,2,3-Triazole synthesis [organic-chemistry.org]

- 15. jk-sci.com [jk-sci.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 18. youtube.com [youtube.com]

- 19. Tributyltin azide - Wikipedia [en.wikipedia.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

discovery and history of tributylstannyl triazoles

An In-depth Technical Guide to the Discovery and History of Tributylstannyl Triazoles

A Foreword for the Modern Researcher

The tributylstannyl moiety, a stalwart of classic organic synthesis, is intrinsically linked to a legacy of potent chemical transformations and significant toxicological concerns. This guide is crafted for the discerning researcher who understands that to innovate, one must first master the foundational principles of the past. We will dissect the discovery and evolution of tributylstannyl triazoles, not merely as a historical account, but as a case study in the enduring dialogue between synthetic utility and the imperative for safety and sustainability. This document provides the technical depth required to understand why these reagents were pivotal, while simultaneously grounding the discussion in the context of modern best practices and the ongoing search for greener alternatives.

Table of Contents

-

Genesis: The Convergence of Organotin Chemistry and the Triazole Scaffold

-

The Rise of Organostannanes in Synthesis

-

The Triazole Moiety: From Obscurity to a "Privileged" Structure

-

-

The Foundational Syntheses: Crafting the C-Sn Bond on a Triazole Ring

-

The Classical Approach: Deprotonation and Quenching

-

Protocol 1: Synthesis of 1-(Tributylstannyl)-1H-1,2,3-triazole via N-H Deprotonation

-

Mechanistic Insights and Inherent Limitations

-

-

Methodological Evolution: The Pursuit of Efficiency and Selectivity

-

Catalytic and Milder Approaches

-

The Challenge of Regioselectivity in Substituted Triazoles

-

Data Summary: A Comparative Analysis of Synthetic Routes

-

-

Synthetic Utility: The Stille Coupling and its Impact on Drug Discovery

-

The Tributylstannyl Triazole as a Cross-Coupling Workhorse

-

Workflow Visualization: Integrating Stannyl Triazoles into a Drug Discovery Cascade

-

-

Critical Safety Imperatives: Managing the Risks of Organotin Compounds

-

Toxicological Profile and Environmental Impact

-

Mandatory Laboratory Handling and Decontamination Protocols

-

-

The Path Forward: Beyond Tributyltin

-

The Rise of Boron and Silicon Alternatives

-

The Future Landscape: C-H Activation and Flow Chemistry

-

-

References

Genesis: The Convergence of Organotin Chemistry and the Triazole Scaffold

The Rise of Organostannanes in Synthesis

The story of tributylstannyl triazoles is rooted in the broader history of organotin chemistry. Organostannanes, compounds featuring a carbon-tin bond, gained prominence in the mid-20th century as remarkably versatile synthetic intermediates. The tributyltin group, in particular, offered a unique balance: it was stable enough to be carried through multiple synthetic steps under a variety of conditions, yet the C-Sn bond was sufficiently labile to participate in transmetalation, a key step in many palladium-catalyzed cross-coupling reactions. This predictable reactivity made tributylstannanes essential tools for constructing complex carbon skeletons.

The Triazole Moiety: From Obscurity to a "Privileged" Structure

The triazole ring system was first described in the late 19th century.[1] For many years, it remained a niche area of heterocyclic chemistry. This changed dramatically with the advent of "click chemistry" in the early 2000s, which championed the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,4-disubstituted-1,2,3-triazoles.[2][3][4] This reaction's efficiency, reliability, and broad functional group tolerance propelled the triazole ring into the limelight.[3] Its unique properties—metabolic stability, hydrogen bonding capability, and a significant dipole moment—have established it as a "privileged" scaffold in medicinal chemistry, appearing in numerous approved drugs.[5][6][7][8] The fusion of robust organotin methodology with the burgeoning importance of the triazole scaffold was a natural and powerful progression.

The Foundational Syntheses: Crafting the C-Sn Bond on a Triazole Ring

The Classical Approach: Deprotonation and Quenching

The earliest and most direct method for the synthesis of N-stannylated triazoles involves a two-step sequence. First, the N-H proton of the triazole ring is removed by a strong base, typically an alkali metal hydride or an organolithium reagent, to generate a nucleophilic triazolide anion. This anion is then "quenched" with an electrophilic tributyltin source, most commonly tributyltin chloride, to form the desired N-Sn bond.

Caption: The classical two-step synthesis of N-tributylstannyl triazoles.

Protocol 1: Synthesis of 1-(Tributylstannyl)-1H-1,2,3-triazole via N-H Deprotonation

Warning: This procedure involves highly toxic organotin reagents and pyrophoric butyllithium. It must be performed by trained personnel in a certified chemical fume hood with strict adherence to all safety protocols.

-

Apparatus: A flame-dried, three-necked flask equipped with a magnetic stirrer, argon inlet, and a rubber septum.

-

Reagents:

-

1H-1,2,3-Triazole (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (1.05 eq, solution in hexanes)

-

Tributyltin chloride (1.1 eq)

-

-

Procedure:

-

Setup: Charge the flask with 1H-1,2,3-triazole and dissolve in anhydrous THF under an argon atmosphere.

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium dropwise via syringe. Stir the mixture at -78 °C for 30 minutes.

-

Stannylation: Add tributyltin chloride dropwise to the cold solution. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Workup: Carefully quench the reaction with saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to remove residual tin byproducts.

-

Mechanistic Insights and Inherent Limitations

This method, while effective, relies on stoichiometric amounts of highly reactive and hazardous reagents. The requirement for strictly anhydrous conditions and cryogenic temperatures can be cumbersome. Furthermore, the generation of salt byproducts complicates purification, and any unreacted tributyltin chloride must be meticulously removed from the final product.

Methodological Evolution: The Pursuit of Efficiency and Selectivity

Driven by the drawbacks of the classical approach, research turned towards developing more practical and safer synthetic routes.

Catalytic and Milder Approaches

One significant advancement was the use of tributyltin oxide or hydroxide in a condensation reaction with the triazole. These reactions are typically performed at elevated temperatures and have the major advantage of producing only water as a byproduct, eliminating the need for strong bases and the formation of inorganic salts.

The Challenge of Regioselectivity in Substituted Triazoles

For unsymmetrically substituted triazoles (e.g., 4-methyl-1H-1,2,3-triazole), N-stannylation can occur at two different nitrogen atoms, leading to a mixture of regioisomers. Controlling the site of stannylation is a significant challenge. The outcome is often a complex function of sterics, electronics, the counter-ion of the base, and the solvent. Directing the stannylation to a specific nitrogen often requires bespoke solutions, such as the use of directing groups or carefully optimized reaction conditions.

Data Summary: A Comparative Analysis of Synthetic Routes

| Feature | Classical (Base-mediated) | Oxide/Hydroxide Condensation |

| Reagents | Triazole, n-BuLi/NaH, Bu₃SnCl | Triazole, (Bu₃Sn)₂O or Bu₃SnOH |

| Conditions | Anhydrous, inert atm., -78 °C to RT | High temp (reflux), often neat |

| Byproducts | LiCl / NaCl, Butane / H₂ | Water |

| Advantages | High reactivity, well-established | "Green" (water byproduct), no strong base |

| Disadvantages | Hazardous reagents, cryogenic, salt waste | High temperatures, potential thermal degradation |

Synthetic Utility: The Stille Coupling and its Impact on Drug Discovery

The paramount application of tributylstannyl triazoles is their use in the palladium-catalyzed Stille cross-coupling reaction.[9][10] This reaction forms a carbon-carbon bond between the stannylated triazole and an organic electrophile (typically an aryl, heteroaryl, or vinyl halide/triflate).

This transformation is a cornerstone of modern synthesis due to its exceptional functional group tolerance and reliability.[9][10] It allows for the direct installation of the triazole moiety onto complex molecular scaffolds, making it an invaluable tool in the synthesis of pharmaceuticals and natural products.[11] For drug development professionals, this enables the rapid generation of analog libraries for structure-activity relationship (SAR) studies.[11]

Workflow Visualization: Integrating Stannyl Triazoles into a Drug Discovery Cascade

Caption: Role of Stannyl Triazoles in a typical drug discovery workflow.

Critical Safety Imperatives: Managing the Risks of Organotin Compounds

Authoritative Note: The high toxicity of organotin compounds cannot be overstated. All personnel must receive specific training on their hazards and handling procedures before commencing any work.

Toxicological Profile and Environmental Impact

Tributyltin (TBT) compounds are potent toxins with a range of adverse health effects.[12] They are neurotoxins, immunotoxins, and endocrine disruptors.[12][13][14] Exposure can occur through inhalation, ingestion, and dermal contact, with skin irritation and chemical burns being a significant risk upon direct contact.[13][15][16]

Environmentally, TBT compounds are persistent and highly toxic to aquatic life, leading to their ban in applications like antifouling paints for ships.[15]

Mandatory Laboratory Handling and Decontamination Protocols

-

Engineering Controls: All work with organotin compounds must be conducted within a certified chemical fume hood to prevent inhalation exposure.

-

Personal Protective Equipment (PPE): A minimum of a lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves are required. Double-gloving is recommended.

-

Waste Disposal: All organotin-contaminated waste (liquid and solid) is classified as hazardous waste and must be segregated and disposed of according to institutional and federal regulations. Never dispose of organotin waste down the drain.

-

Decontamination: Glassware and surfaces can be decontaminated by rinsing with a solution of potassium hydroxide in isopropanol, which helps to cleave the tin-carbon bonds, followed by copious rinsing.

The Path Forward: Beyond Tributyltin

The Rise of Boron and Silicon Alternatives

The significant toxicity of organostannanes has been a primary driver in the development of alternative cross-coupling reagents. The Suzuki-Miyaura coupling, which utilizes generally less toxic and more environmentally benign organoboron reagents (boronic acids and esters), has become a dominant method in both academic and industrial settings.[10] Similarly, the Hiyama coupling using organosilanes offers another milder alternative.

The Future Landscape: C-H Activation and Flow Chemistry

The "holy grail" for many synthetic chemists is the ability to bypass organometallic reagents altogether through direct C-H activation. This field aims to directly couple an aryl C-H bond with a coupling partner, eliminating the need for pre-functionalization steps (like stannylation or borylation) and significantly improving atom economy. While still a developing area, it holds immense promise for the future of triazole functionalization. Additionally, the use of continuous flow reactors for reactions involving hazardous materials is gaining traction as a method to improve safety by minimizing the quantity of reagent present at any given moment.

References

-

Title: The Stille Reaction: A Review Source: Angewandte Chemie International Edition URL: [Link]

-

Title: TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS Source: Agency for Toxic Substances and Disease Registry (ATSDR) URL: [Link]

-

Title: Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) Source: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards URL: [Link]

-

Title: Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications Source: Frontiers in Chemistry URL: [Link]

-

Title: Synthesis methods of 1,2,3-/1,2,4-triazoles: A review Source: Frontiers in Chemistry URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. chemijournal.com [chemijournal.com]

- 5. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. rewe-group.com [rewe-group.com]

- 15. Organo-tin compounds - DCCEEW [dcceew.gov.au]

- 16. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

An In-Depth Technical Guide to the Physicochemical Properties of 1-Methyl-5-(tributylstannyl)-1H-1,2,3-triazole

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1-Methyl-5-(tributylstannyl)-1H-1,2,3-triazole, a key intermediate in synthetic organic chemistry and a potential building block in drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the synthesis, characterization, and safe handling of this organotin-triazole compound. A detailed analysis of its structural features is presented alongside predicted and analogous spectral data (¹H, ¹³C, and ¹¹⁹Sn NMR; MS; IR), and a discussion of its reactivity. This guide emphasizes the causality behind experimental choices and provides self-validating protocols for its synthesis and characterization.

Introduction: The Convergence of Triazole and Organotin Moieties

The 1,2,3-triazole ring is a prominent scaffold in medicinal chemistry, valued for its metabolic stability, ability to form hydrogen bonds, and rigid structure that can effectively orient substituents for optimal target engagement.[1][2] The incorporation of a tributylstannyl group at the 5-position of a 1-methyl-1H-1,2,3-triazole introduces a versatile functional handle. This organotin moiety allows for a variety of cross-coupling reactions, most notably Stille coupling, enabling the introduction of diverse molecular fragments. This dual functionality makes this compound a valuable precursor for the synthesis of complex molecules with potential therapeutic applications.

This guide will delve into the essential physicochemical properties of this compound, providing a foundational understanding for its effective use in a research and development setting.

Molecular Structure and Core Physicochemical Properties

The fundamental properties of this compound are dictated by its unique molecular architecture, which combines a polar aromatic triazole ring with a nonpolar and bulky tributyltin group.

| Property | Value / Description | Source |

| IUPAC Name | tributyl(1-methyl-1H-1,2,3-triazol-5-yl)stannane | [3] |

| CAS Number | 170681-98-8 | [3] |

| Molecular Formula | C₁₅H₃₁N₃Sn | [3] |

| Molecular Weight | 372.14 g/mol | [3] |

| Physical Appearance | Expected to be a colorless to pale yellow oil at room temperature, typical for tributyltin derivatives. | Inferred from analogous compounds |

| Solubility | Expected to be soluble in common organic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), chloroform, and ethyl acetate. Poorly soluble in water. | Inferred from structural components |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most efficiently achieved through a two-step process, beginning with the well-established copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), followed by stannylation.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

Methyl azide (handle with extreme care due to its explosive nature; often generated in situ) or a suitable precursor.

-

Tributyl(ethynyl)stannane

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Acetonitrile (CH₃CN), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-

To a stirred solution of tributyl(ethynyl)stannane (1.0 eq) in anhydrous acetonitrile, add triethylamine (1.5 eq) and copper(I) iodide (0.1 eq).

-

Carefully add a solution of methyl azide (1.1 eq) in acetonitrile. Caution: Methyl azide is highly explosive and should be handled with appropriate safety measures.

-

Stir the reaction mixture at room temperature for 3 hours, monitoring the progress by Thin Layer Chromatography (TLC).[4]

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure this compound.

Spectroscopic Characterization

Thorough spectroscopic analysis is crucial for confirming the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for the structural elucidation of this compound.

-

Triazole Proton (C4-H): A singlet is expected in the aromatic region, typically around δ 7.5-8.0 ppm.

-

N-Methyl Protons (N-CH₃): A singlet is anticipated around δ 3.8-4.2 ppm.

-

Tributylstannyl Protons: A series of multiplets will be observed in the upfield region (δ 0.8-1.6 ppm) corresponding to the butyl chains. The protons alpha to the tin atom will appear as a triplet around δ 1.0-1.2 ppm.

-

Triazole Carbons (C4 and C5): Two distinct signals are expected in the aromatic region. The C4 carbon will likely appear around δ 120-130 ppm, while the C5 carbon, directly attached to the tin atom, will be further downfield, potentially around δ 140-150 ppm.

-

N-Methyl Carbon (N-CH₃): A signal is expected around δ 35-40 ppm.

-

Tributylstannyl Carbons: Four distinct signals for the butyl chains are expected in the aliphatic region (δ 10-30 ppm).

A single resonance is expected, with a chemical shift that is characteristic of tetraorganotin compounds. The chemical shift will be sensitive to the electronic environment of the tin atom.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is a suitable technique for determining the molecular weight of the compound.

-

Expected Molecular Ion: [M+H]⁺ at m/z 374.1613.

-

Isotopic Pattern: The presence of tin will result in a characteristic isotopic pattern in the mass spectrum, which serves as a definitive confirmation of the compound's identity.

Infrared (IR) Spectroscopy

IR spectroscopy can provide information about the functional groups present in the molecule.

-

C-H stretching (aromatic): A weak band is expected above 3000 cm⁻¹.

-

C-H stretching (aliphatic): Strong bands are expected in the 2850-2960 cm⁻¹ region.

-

C=N and N=N stretching (triazole ring): Bands are expected in the 1400-1600 cm⁻¹ region.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the reactivity of the carbon-tin bond.

Stille Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed Stille cross-coupling reactions. This allows for the facile introduction of a wide range of substituents (e.g., aryl, heteroaryl, vinyl groups) at the 5-position of the triazole ring, making it a powerful tool for generating libraries of potential drug candidates.

Sources

- 1. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 3. This compound | C15H31N3Sn | CID 22609826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. beilstein-journals.org [beilstein-journals.org]

An In-Depth Technical Guide to the Safe Handling of 1-Methyl-5-(tributylstannyl)-1H-1,2,3-triazole for Research and Development Applications

Executive Summary: A Valuable Reagent with Extreme Toxicity

1-Methyl-5-(tributylstannyl)-1H-1,2,3-triazole is a versatile, bench-stable intermediate valuable in medicinal chemistry and drug development.[1][2] Its utility stems from the unique combination of a stable triazole core, prevalent in pharmaceuticals, and a reactive tributylstannyl group, ideal for Stille cross-coupling and other transformations.[1][2][3][4] However, the presence of the tributyltin (TBT) moiety imparts extreme toxicity to the molecule, classifying it as fatal if swallowed, inhaled, or in contact with skin.[5] This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, grounded in an understanding of its chemical properties and severe toxicological profile. Adherence to these protocols is not merely recommended; it is essential for protecting researchers and the environment.

Toxicological Profile: The Dominant Hazard of the Tributylstannyl Group

The hazard profile of this compound is overwhelmingly dominated by the organotin component. While the 1-methyl-1,2,3-triazole core is a common and relatively benign scaffold in drug discovery, the tributyltin group is one of the most toxic organometallic compounds used in synthesis.[6][7][8]

-